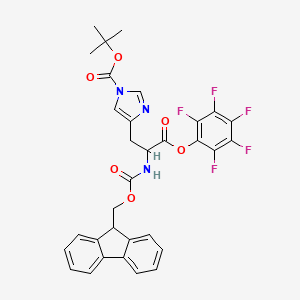

Fmoc-His(Boc)-OPfp

Description

The Role of Activated Histidine Derivatives in Peptide Synthesis Research

The synthesis of peptides is a meticulous process that requires the sequential addition of amino acids. Activated amino acid derivatives are crucial for forming the peptide bonds that link these building blocks together. Histidine, with its unique imidazole (B134444) side chain, presents specific challenges and opportunities in peptide synthesis.

The challenge of forming a peptide bond, an amide linkage between two amino acids, has been a central theme in organic chemistry for over a century. Early efforts by Emil Fischer in the early 1900s laid the groundwork for peptide synthesis. core.ac.uk However, the process was often inefficient and prone to side reactions. A significant breakthrough came with the concept of "activating" the carboxyl group of an amino acid to make it more reactive towards the amino group of another. mdpi.com

Initially, methods like the use of acid chlorides were employed, but these were often too harsh for the delicate structures of amino acids. masterorganicchemistry.com The development of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), revolutionized the field by allowing for milder reaction conditions. masterorganicchemistry.com The discovery that amino acids could be activated by enzymes to form aminoacyl adenylate intermediates in biological systems further underscored the importance of activation in peptide bond formation. wikipedia.org This led to the exploration of various "active esters" in chemical synthesis, where the carboxyl group is converted into a more reactive form that can readily undergo nucleophilic attack by an amine. mdpi.combio-conferences.org The evolution of these activation strategies has been driven by the need for higher yields, reduced side reactions, and compatibility with a growing range of protecting groups and solid-phase techniques. mdpi.comnih.gov

Histidine is an amino acid with a unique imidazole side chain that imparts critical functionalities to peptides and proteins. nih.govrsc.org The pKa of the imidazole ring is close to physiological pH, allowing it to act as both a proton donor and acceptor in biological processes. nih.gov This property makes histidine a key player in the catalytic activity of many enzymes, where it often participates in proton transfer reactions. rsc.org

Historical Context of Amino Acid Activation in Peptide Chemistry

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and its Reagents

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, transformed the field of peptide synthesis. jove.compowdersystems.com The core principle of SPPS involves attaching the first amino acid to an insoluble polymer support (resin) and then sequentially adding subsequent amino acids to build the peptide chain. powdersystems.comoup.comnih.gov This approach simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration, while the growing peptide remains anchored to the solid support. oup.comnih.gov

The Fmoc (9-fluorenylmethyloxycarbonyl) based strategy is one of the two major approaches in SPPS. acs.orgrsc.org It is characterized by the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. masterorganicchemistry.comiris-biotech.de

A cornerstone of modern synthetic chemistry, particularly in the synthesis of complex molecules like peptides, is the concept of orthogonal protection. organic-chemistry.orgfiveable.me This strategy employs multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. organic-chemistry.orgfiveable.me In the context of Fmoc-SPPS, this allows for the selective deprotection of specific functional groups at various stages of the synthesis.

The most common orthogonal scheme in Fmoc-SPPS is the Fmoc/tBu strategy. acs.orgiris-biotech.de The α-amino group is protected by the Fmoc group, which is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deresearchgate.net The side chains of the amino acids, on the other hand, are protected by acid-labile groups, such as the tert-butyl (tBu) group. nih.goviris-biotech.de These side-chain protecting groups remain intact during the base-mediated Fmoc deprotection steps and are only removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid like trifluoroacetic acid (TFA). acs.orgiris-biotech.de This orthogonality ensures that the peptide chain is elongated in a controlled and predictable manner, preventing unwanted side reactions.

| Protecting Group | Abbreviation | Removal Conditions | Used For |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) iris-biotech.de | α-Amino group iris-biotech.de |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) masterorganicchemistry.com | Side-chain amino groups (e.g., Lysine (B10760008), Histidine) |

| tert-Butyl | tBu | Acid (e.g., Trifluoroacetic acid) iris-biotech.de | Side-chain carboxyl (Asp, Glu) and hydroxyl (Ser, Thr) groups iris-biotech.de |

| Trityl | Trt | Acid (e.g., Trifluoroacetic acid) peptide.com | Side-chain of Histidine, Cysteine, Asparagine, Glutamine iris-biotech.de |

The efficiency of the coupling step in SPPS is paramount to the successful synthesis of long peptides. oup.com This has driven the continuous development of more effective methods for activating the carboxyl group of the incoming Fmoc-amino acid. While carbodiimides like DCC and DIC in the presence of additives like HOBt are widely used, pre-formed activated esters offer a convenient and often more reliable alternative. chempep.com

Early active esters, such as p-nitrophenyl (ONp) and succinimidyl (OSu) esters, found some use but were often not reactive enough for the demanding conditions of SPPS. chempep.com The introduction of pentafluorophenyl (OPfp) esters marked a significant advancement. chempep.com The five highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenoxy group an excellent leaving group, thereby increasing the reactivity of the ester towards the free amino group of the peptide-resin. smolecule.com Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be prepared in advance and used directly in automated peptide synthesizers. chempep.combachem.com This high reactivity allows for rapid and efficient coupling reactions under mild conditions, minimizing side reactions such as racemization. chempep.com The use of OPfp esters, often in conjunction with an additive like HOBt to further enhance reactivity, has become a popular and effective strategy in modern Fmoc-SPPS. chempep.com

Orthogonal Protecting Group Strategies in Fmoc Chemistry [3, 6, 7, 10, 22]

Structural and Mechanistic Overview of Fmoc-His(Boc)-OPfp as a Coupling Partner

This compound is a meticulously designed molecule that addresses several challenges associated with incorporating histidine into a growing peptide chain.

Structural Features:

Fmoc Group: This bulky group protects the α-amino function of the histidine. evitachem.com Its removal is achieved under basic conditions, which is orthogonal to the acid-labile side-chain protection. iris-biotech.de

Boc Group: The tert-butoxycarbonyl group protects the τ-nitrogen (N-tau) of the histidine's imidazole side chain. amazonaws.com This protection is crucial for several reasons. It prevents the side chain from undergoing undesirable acylation during the coupling steps. core.ac.uk More importantly, it helps to suppress racemization, a common side reaction with histidine derivatives where the stereochemical integrity of the amino acid is lost. amazonaws.comnih.gov The electron-withdrawing nature of the Boc group reduces the basicity of the π-nitrogen in the imidazole ring, which is believed to be a key factor in the racemization mechanism. amazonaws.comdntb.gov.ua

OPfp Moiety: The pentafluorophenyl ester serves as the activated carboxyl group. smolecule.comevitachem.com This highly reactive ester facilitates the efficient formation of a peptide bond when it reacts with the free N-terminal amine of the growing peptide chain on the solid support.

Mechanism of Coupling:

Justification for Boc Protection of the Histidine Imidazole Side Chain

The imidazole side chain of histidine presents a unique challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, such as acylation, during the coupling steps. peptide.com Furthermore, the free N-π in the imidazole ring can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide. peptide.compeptide.com

To mitigate these issues, a protecting group for the imidazole side chain is essential. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. peptide.comontosight.ai The key advantages of using Boc protection for the histidine side chain include:

Prevention of Side Reactions: The Boc group effectively shields the imidazole nitrogen, preventing it from reacting with the activated carboxyl groups of incoming amino acids. chempep.com

Reduction of Racemization: By protecting the imidazole nitrogen, the Boc group significantly reduces the risk of racemization during coupling, ensuring the incorporation of the L-histidine enantiomer. peptide.comchempep.com

Compatibility with Fmoc Chemistry: The Boc group is stable under the mild basic conditions used to remove the N-α-Fmoc group (e.g., piperidine treatment). It is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA), making it orthogonal to the Fmoc protecting group. chempep.com

While other protecting groups for the histidine side chain exist, such as the trityl (Trt) group, the Boc group offers distinct advantages in certain applications. peptide.com For instance, Fmoc-His(Boc)-OH has shown superior solubility in greener solvent systems compared to its Trt-protected counterpart.

The Pentafluorophenyl (Pfp) Ester as a Highly Activated Carboxyl Moiety

The efficiency of peptide bond formation is largely dependent on the activation of the carboxyl group of the incoming amino acid. Pentafluorophenyl (Pfp) esters are highly reactive species that facilitate rapid and efficient coupling reactions. highfine.comnih.gov The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the Pfp group an excellent leaving group, thereby promoting nucleophilic attack by the amino group of the growing peptide chain. highfine.com

Kinetic studies have demonstrated the superior reactivity of Pfp esters compared to other active esters. highfine.com For instance, the relative coupling speed of OPfp esters is significantly higher than that of pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters. highfine.com This high reactivity offers several benefits in peptide synthesis:

Reduced Side Reactions: The increased coupling speed helps to suppress potential side reactions. highfine.com

Mild Reaction Conditions: The high reactivity of Pfp esters allows for efficient amide bond formation under mild conditions.

Stability: Despite their high reactivity, Pfp esters are relatively stable and can be prepared and isolated in advance, which is advantageous for automated peptide synthesis. nih.gov

The use of pre-formed Pfp esters, like in this compound, avoids the need for in-situ activating reagents, which can sometimes lead to side reactions with the growing peptide chain. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGNPXMUMGUURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scope and Academic Research Trajectories for Fmoc His Boc Opfp

Preparation of the Activated Pentafluorophenyl Ester from Fmoc-His(Boc)-OH

The conversion of the Nα-Fmoc and Nτ-Boc protected histidine, Fmoc-His(Boc)-OH, into its highly reactive pentafluorophenyl ester derivative is a key step in its preparation for solid-phase peptide synthesis (SPPS). This activation enhances the electrophilicity of the carboxyl carbon, facilitating efficient peptide bond formation.

Direct Activation Protocols Utilizing Pentafluorophenol (B44920) and Coupling Reagents

Direct activation methods are the most common and straightforward approaches for synthesizing this compound. These protocols involve the reaction of Fmoc-His(Boc)-OH with pentafluorophenol (PFP-OH) in the presence of a coupling reagent that promotes the esterification reaction. The choice of coupling reagent can influence reaction efficiency, yield, and the potential for side reactions such as racemization.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for the synthesis of active esters. evitachem.comsmolecule.comevitachem.combachem.com The reaction mechanism involves the activation of the carboxylic acid group of Fmoc-His(Boc)-OH by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, leading to the formation of the desired this compound ester and a urea (B33335) byproduct (dicyclohexylurea (DCU) or diisopropylurea (DIU)). bachem.com

The choice between DCC and DIC often depends on the solubility of the resulting urea byproduct. bachem.com DCU is largely insoluble in common organic solvents like dichloromethane (B109758) (DCM) and can be easily removed by filtration, which can be advantageous in solution-phase synthesis. bachem.com In contrast, DIU, the byproduct of DIC, is more soluble, making DIC a preferred reagent for automated solid-phase peptide synthesis where filtration of precipitates is not feasible. bachem.com To minimize the risk of racemization, these reactions are typically carried out at reduced temperatures, often starting at 0°C. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress racemization and accelerate the coupling reaction. chempep.compeptide2.com

Table 1: Comparison of Carbodiimide Reagents for OPfp Ester Synthesis

| Reagent | Byproduct | Byproduct Solubility | Typical Application |

| DCC | Dicyclohexylurea (DCU) | Low | Solution-phase synthesis |

| DIC | Diisopropylurea (DIU) | High | Solid-phase synthesis |

This table provides a general comparison of DCC and DIC for the synthesis of OPfp esters.

Phosphonium (B103445) and aminium-based coupling reagents have gained popularity in peptide synthesis due to their high efficiency and the reduced occurrence of certain side reactions. bachem.comchempep.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are effective for the formation of active esters. chempep.comnih.gov

These reagents react with the carboxylic acid to form a highly reactive activated species, which then readily reacts with pentafluorophenol. chempep.com The activation process with these onium salts is generally rapid and efficient. bachem.com Unlike carbodiimide-mediated reactions, the use of phosphonium and aminium salts typically requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the activation process. bachem.comchempep.com While highly effective, care must be taken as some of these reagents and their byproducts can be challenging to remove completely. bachem.com

Application of Carbodiimide-Based Reagents (e.g., DCC, DIC) [3, 4, 20]

Mixed Anhydride (B1165640) and Other Indirect Esterification Approaches (Academic Research)

While less common for the routine production of this compound, the mixed anhydride method represents an alternative strategy for esterification. google.com This approach involves the activation of the carboxylic acid of Fmoc-His(Boc)-OH by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). google.com This forms a mixed anhydride intermediate, which is then reacted with pentafluorophenol to yield the desired OPfp ester. researchgate.net

This method can be very rapid, but it requires careful control of reaction conditions to avoid side reactions, such as the formation of urethane (B1682113) byproducts. google.com Indirect esterification approaches are more frequently explored in academic research settings for the synthesis of specialized peptide fragments or where standard coupling reagents may not be suitable. researchgate.net

Protecting Group Strategies and Synthesis Design for this compound Precursors

The successful synthesis of this compound is fundamentally reliant on a well-designed protecting group strategy. The use of orthogonal protecting groups for the α-amino and side-chain functionalities of histidine is essential to prevent unwanted side reactions during the synthesis of the precursor, Fmoc-His(Boc)-OH, and its subsequent activation.

Chemoselective Introduction of the Fmoc Group on the α-Amino Functionality

The synthesis of the precursor, Fmoc-His(Boc)-OH, begins with the selective protection of the α-amino group of His(Boc)-OH. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced chemoselectively onto the α-amino functionality. chempep.com This is typically achieved by reacting His(Boc)-OH with a Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. uni-regensburg.de

The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), to facilitate the dissolution of the amino acid and neutralize the acid generated during the reaction. uni-regensburg.de The Boc group on the imidazole (B134444) side chain of histidine is stable under these basic conditions, allowing for the specific Nα-Fmoc protection. wiley-vch.de The orthogonality of the Fmoc and Boc protecting groups is a cornerstone of modern peptide synthesis, as the Fmoc group can be selectively removed under mild basic conditions (e.g., with piperidine), while the Boc group remains intact until it is cleaved with a strong acid, such as trifluoroacetic acid (TFA), at the final deprotection step. chempep.comsigmaaldrich.com This orthogonal scheme ensures that the side-chain protection is maintained throughout the peptide chain elongation process. wiley-vch.de

Regioselective Introduction and Stability of the Boc Group on the Imidazole Nitrogen

The introduction of the tert-butoxycarbonyl (Boc) group onto the imidazole nitrogen of histidine is a key step that influences the stability and reactivity of the resulting amino acid derivative. The imidazole ring of histidine possesses two nitrogen atoms, designated as pi (π) and tau (τ). Protecting the imidazole ring is crucial to prevent side reactions, such as acylation, and to minimize racemization during peptide coupling. nih.govbzchemicals.com

The regioselective introduction of the Boc group primarily targets the τ-nitrogen, which is the less sterically hindered position. This is typically achieved by reacting Nα-Fmoc-histidine with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction pH is a critical parameter, with optimal yields of the desired Nα-Fmoc-Nτ-(Boc)-histidine (Fmoc-His(Boc)-OH) obtained at a pH between 7.5 and 8.5 at room temperature. u-szeged.hu

However, the stability of the Nτ-Boc group can be a concern. It exhibits lability under the acidic conditions often used for the removal of other protecting groups. For instance, treatment with 100%, 90%, or 50% trifluoroacetic acid (TFA) in dichloromethane can lead to the quantitative cleavage of both the Nα-Boc and Nτ-Boc groups within 10 to 15 minutes. u-szeged.hu Similarly, 1N hydrobromic acid in acetic acid also removes both Boc groups. u-szeged.hu

Furthermore, the Nτ-Boc group is sensitive to nucleophilic attack, particularly during the neutralization step in SPPS. This can lead to the transfer of the Boc group to the N-terminal amino group of the growing peptide chain. u-szeged.hu Despite these stability challenges, the use of Fmoc-His(Boc)-OH has been shown to be advantageous in suppressing epimerization, especially during high-temperature microwave-assisted SPPS, when compared to the more commonly used Fmoc-His(Trt)-OH. amazonaws.com The electron-withdrawing nature of the urethane group in the Boc protectorate is thought to reduce the basicity of the π-electrons in the imidazole ring, thus minimizing racemization. amazonaws.com

The choice between different protecting groups for the histidine side chain involves a trade-off between stability, cost, and the prevention of side reactions. While the Nτ-Boc group has some stability limitations, its ability to reduce racemization makes it a valuable option for the synthesis of histidine-containing peptides. amazonaws.compeptide.com

Purification and Isolation Methodologies for Research-Grade this compound

Achieving high purity of this compound is essential for its successful use in peptide synthesis. The purification process typically involves chromatographic techniques and recrystallization to remove impurities generated during the synthesis and activation steps.

Chromatographic Techniques for Impurity Removal (e.g., Column Chromatography)

Column chromatography is a fundamental technique for the purification of Fmoc-amino acid derivatives, including the pentafluorophenyl (Pfp) ester of Fmoc-His(Boc)-OH. thieme-connect.de Silica (B1680970) gel is the most common stationary phase used for this purpose. nih.gov

The selection of the mobile phase (eluent) is critical for achieving good separation of the desired product from impurities. A common strategy involves using a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.gov For instance, a gradient of ethyl acetate in hexanes can be employed to effectively elute the product while retaining more polar impurities on the column. Sometimes, a small amount of a tertiary amine like triethylamine (B128534) (Et₃N) is added to the eluent system to prevent the protonation of the product on the slightly acidic silica gel, which can lead to tailing and poor separation. nih.gov

In some cases, particularly for Fmoc-protected amino acids that are difficult to crystallize, flash column chromatography is the preferred method of purification. thieme-connect.denih.gov This technique utilizes pressure to force the solvent through the column, leading to faster and often better separations. For some Fmoc-amino acid derivatives, a simple silica plug, which is a short column of silica gel, can be sufficient to remove major impurities. nih.gov

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for the final purification of this compound to achieve very high purity (e.g., >99.5%). nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for this purpose. ucl.ac.uk

Recrystallization Protocols for Enhanced Purity and Yield in Academic Synthesis

Recrystallization is a widely used and effective method for purifying solid organic compounds, including Fmoc-amino acid derivatives. google.comgoogle.com The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.

For Fmoc-protected amino acids and their activated esters, a common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, ideally remain dissolved in the solvent.

The choice of solvent is crucial for successful recrystallization. Solvents such as ethanol (B145695), ethyl acetate, and mixtures like ethyl acetate/hexane or dichloromethane/petroleum ether have been reported for the recrystallization of various Fmoc-amino acid derivatives. thieme-connect.degoogle.comcore.ac.uk For example, some Fmoc-amino acid p-nitrophenyl esters are recrystallized from hot ethanol. thieme-connect.de In some instances, the product is crystallized by the addition of water to an ethanol solution. thieme-connect.de

The yield of the recrystallized product can be maximized by carefully controlling the cooling rate and by recovering any additional product that may crystallize from the mother liquor. The purity of the final product is often assessed by techniques like HPLC and melting point determination. google.comresearchgate.net

Table 1: Comparison of Purification Techniques for Fmoc-Amino Acid Derivatives

| Technique | Principle | Common Solvents/Mobile Phases | Advantages | Disadvantages |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol thieme-connect.denih.gov | Good for removing a wide range of impurities. | Can be time-consuming and use large volumes of solvent. |

| Flash Chromatography | Pressurized column chromatography for faster separation. | Hexane/Ethyl Acetate, Ethyl Acetate/Methanol nih.gov | Faster than traditional column chromatography. | Requires specialized equipment. |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Ethanol, Ethyl Acetate/Hexane, Dichloromethane/Petroleum Ether thieme-connect.degoogle.com | Can yield very pure crystalline products, cost-effective. | Not suitable for all compounds, potential for product loss in the mother liquor. |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. | Acetonitrile/Water with TFA nih.govacs.org | Very high purity can be achieved, good for analytical and preparative scale. | Expensive equipment and solvents, can be time-consuming for large quantities. |

Solvent Selection and Handling Considerations for Activated Esters

The handling and storage of activated esters like this compound require careful consideration of the solvent and environmental conditions to prevent decomposition and maintain their reactivity.

Pentafluorophenyl (Pfp) esters are known to be highly reactive towards nucleophiles, which is the basis for their use in peptide synthesis. nih.gov However, this reactivity also makes them susceptible to hydrolysis in the presence of water. thieme-connect.de Therefore, it is crucial to use anhydrous (dry) solvents when handling and dissolving this compound. Common solvents used for this purpose include dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF). chempep.com

While some reports suggest that Pfp esters have some stability to water, and in some cases have been purified by aqueous washes, it is generally recommended to minimize their exposure to moisture. thieme-connect.dersc.org Hydrolysis of the Pfp ester would lead to the formation of the corresponding carboxylic acid (Fmoc-His(Boc)-OH), reducing the coupling efficiency during peptide synthesis.

For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (e.g., -20°C) to minimize degradation. glpbio.com When preparing stock solutions, it is advisable to use an appropriate dry solvent and store the solution in aliquots to avoid repeated freeze-thaw cycles, which can also contribute to product degradation. glpbio.com

Reaction Mechanisms and Chemical Reactivity Studies of Fmoc His Boc Opfp

Detailed Mechanisms of Nucleophilic Acyl Substitution in Peptide Bond Formation

The formation of a peptide bond is a classic example of a nucleophilic acyl substitution reaction. In the context of Fmoc-His(Boc)-OPfp, the pentafluorophenyl (Pfp) ester serves as an activated carboxylic acid derivative, poised to react with the free amine of another amino acid or peptide chain.

The pentafluorophenyl (Pfp) group is a highly effective leaving group in peptide synthesis due to its electron-withdrawing nature. nih.gov The five fluorine atoms on the phenyl ring create a significant inductive effect, making the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid. This enhanced reactivity allows for rapid and efficient peptide bond formation under mild conditions. nih.govrsc.org

Pentafluorophenyl esters, like this compound, are considered "active esters" and are valued for their high reactivity and relative stability against spontaneous hydrolysis compared to other active esters. wikipedia.org This stability allows for their isolation, purification, and storage, making them convenient reagents for both solution-phase and solid-phase peptide synthesis (SPPS). bachem.com The use of pre-formed activated esters like this compound also avoids exposing the growing peptide chain to potentially harsh activating reagents, which can minimize side reactions. nih.gov

Kinetic studies have demonstrated the superior reactivity of pentafluorophenyl esters in peptide coupling reactions. When compared to other active esters, the relative rate of coupling is significantly higher for OPfp esters. For instance, one study reported the relative coupling rates as OPfp >> OPCP > ONp, with a ratio of 111:3.4:1, where PCP is pentachlorophenyl and Np is p-nitrophenyl. highfine.com This high coupling rate is advantageous as it can reduce or eliminate undesirable side reactions, including racemization. highfine.com

The Role of the Pfp Leaving Group in Enhancing Electrophilicity

Stereochemical Integrity and Racemization Pathways During Coupling Reactions

Maintaining the stereochemical integrity of the chiral α-carbon is a paramount concern in peptide synthesis. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric peptides with potentially altered biological activity. cem.com Histidine is one of the amino acids most prone to racemization during peptide synthesis. peptide.commdpi.comnih.gov

A primary pathway for racemization in peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate. mdpi.comethz.ch This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The backbone amide can perform an intramolecular nucleophilic attack on the activated carboxyl group, leading to the formation of the oxazolone (B7731731) ring. nih.gov

The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. bachem.comhighfine.com While urethane-based protecting groups like Fmoc generally suppress oxazolone formation, it can still be a significant issue, particularly with highly activated esters and in the presence of base. bachem.com The imidazole (B134444) side chain of histidine can also contribute to this process, potentially acting as an internal base to facilitate proton abstraction. cem.comethz.ch

Several factors can influence the extent of racemization during the coupling of activated histidine derivatives like this compound.

Base Catalysis: The presence and nature of the base used in the coupling reaction are critical. bachem.comhighfine.com Stronger bases and higher base concentrations generally lead to increased rates of racemization by promoting the abstraction of the α-proton, either directly or via the oxazolone mechanism. bachem.com The use of sterically hindered, weaker bases like 2,4,6-collidine (TMP) has been shown to reduce racemization compared to more commonly used bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.govhighfine.com

Solvent Effects: The polarity of the solvent can influence racemization. rsc.org Polar aprotic solvents like dimethylformamide (DMF) are common in peptide synthesis but can facilitate racemization by stabilizing charged intermediates.

Activation Method: The degree of activation of the carboxylic acid is directly related to the risk of racemization. Highly reactive esters, while promoting rapid coupling, also increase the lability of the α-proton and the propensity for oxazolone formation. mdpi.com

Temperature: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired racemization. researchgate.net In microwave-assisted peptide synthesis, for example, lowering the coupling temperature has been shown to limit the racemization of histidine. nih.govresearchgate.net

Several strategies have been developed to minimize racemization during the incorporation of histidine residues in peptide synthesis.

Choice of Coupling Reagents and Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming a less reactive, more stable active ester intermediate, which is less prone to oxazolone formation. peptide.comethz.choup.com

Base Selection: Employing weaker or sterically hindered bases can significantly reduce the extent of racemization. bachem.comnih.govhighfine.com

Side-Chain Protection: Protecting the imidazole nitrogen of histidine is crucial. The Boc group on the imidazole ring in this compound helps to reduce the basicity of the side chain, thereby minimizing its participation in base-catalyzed racemization. oup.com

Controlled Reaction Conditions: Maintaining low reaction temperatures and minimizing the time the amino acid remains in its activated state can help to limit racemization. cem.comnih.gov For instance, in situ neutralization protocols, where the free amine is generated in the presence of the activated amino acid, can lead to faster coupling and less opportunity for racemization. researchgate.net

Table of Research Findings on Racemization Control

Table of Compounds Mentioned

Factors Influencing α-Carbon Racemization (e.g., Base Catalysis, Solvent Effects) [1, 4, 8, 20]

Characterization of Potential Side Reactions and Byproduct Formation

In the synthesis of peptides utilizing this compound, the potential for side reactions and the formation of byproducts is a critical consideration. These unintended chemical transformations can lower the yield of the desired peptide, complicate purification processes, and compromise the final product's purity. The primary side reactions of concern include diketopiperazine formation, various molecular rearrangements such as acyl migration, and the premature hydrolysis or alcoholysis of the active ester.

Diketopiperazine (DKP) formation is a well-documented intramolecular side reaction that occurs predominantly at the dipeptide stage of solid-phase peptide synthesis (SPPS). google.comnih.gov This reaction is particularly problematic in Fmoc-based strategies due to the repetitive use of basic conditions for Nα-Fmoc group removal. iris-biotech.deiris-biotech.de

The mechanism involves the nucleophilic attack of the deprotected N-terminal amino group of a resin-bound dipeptide on its own carbonyl group, which is attached to the solid support via an ester linkage. This cyclization cleaves the dipeptide from the resin, resulting in the formation of a soluble 2,5-diketopiperazine and a truncated peptide chain on the resin. nih.govchempep.com Sequences containing a C-terminal proline are especially susceptible to this side reaction due to the conformational favorability of the cis-amide bond. iris-biotech.dechempep.com When utilizing this compound to introduce a histidine residue at the second position of a peptide chain, the subsequent deprotection of the Fmoc group can initiate DKP formation.

Several strategies have been developed to suppress or mitigate DKP formation:

Modification of Deprotection Conditions : Standard Fmoc deprotection using 20% piperidine (B6355638) in DMF can lead to significant DKP formation. nih.gov Alternative, less nucleophilic bases or modified cocktails can be employed. For instance, using 5% (w/v) piperazine (B1678402) can significantly reduce DKP byproducts compared to piperidine. nih.gov A combination of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine (e.g., 2% DBU, 5% piperazine in NMP) has been shown to be highly effective in both accelerating Fmoc removal and minimizing DKP formation. nih.gov

Use of Bulky Resins : Employing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can physically impede the back-biting attack of the N-terminal amine, thereby reducing the rate of cyclization. chempep.com

Dipeptide Coupling : Instead of a stepwise coupling of the first two amino acids, a pre-formed Fmoc-dipeptide can be coupled to the resin. This bypasses the vulnerable dipeptide-resin stage where DKP formation is initiated. iris-biotech.dechempep.com However, care must be taken to avoid racemization of the C-terminal residue of the dipeptide during its activation. chempep.com

The choice of deprotection agent has a quantifiable impact on the extent of DKP formation, as detailed in the following table based on a model study. nih.gov

Table 1: Effect of Fmoc-Deprotection Cocktails on Diketopiperazine (DKP) Formation Data derived from a model study on a DKP-prone sequence. nih.gov

| Deprotection Cocktail | Solvent | Total DKP Formation (%) |

| 20% (v/v) Piperidine | DMF | 13.8 |

| 5% (v/v) Piperidine | DMF | 12.2 |

| 20% (v/v) Piperidine | Toluene | 11.7 |

| 5% (w/v) Piperazine | DMF | < 4.0 |

| 5% (w/v) Piperazine | NMP | < 4.0 |

| 2% DBU / 5% Piperazine (w/v) | NMP | Drastically Reduced |

Beyond diketopiperazine formation, other rearrangement reactions can occur during peptide synthesis, leading to undesired isomeric byproducts.

Aspartimide Formation : This is a significant side reaction in Fmoc SPPS when an aspartic acid residue is present in the peptide chain. iris-biotech.denih.gov The peptide backbone nitrogen can attack the side-chain ester of aspartate, particularly under the basic conditions of Fmoc deprotection, forming a cyclic imide. This aspartimide intermediate can then hydrolyze to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. nih.gov While not a direct reaction of the histidine residue, it is a critical consideration for any peptide sequence containing both Asp and His.

N-O Acyl Shift : In peptides containing serine (Ser) or threonine (Thr), the peptide chain can migrate from the amide nitrogen to the side-chain hydroxyl group. iris-biotech.de This rearrangement typically occurs under acidic conditions, such as during the final cleavage from the resin, but highlights the potential for intramolecular rearrangements. iris-biotech.de A related O-N acyl migration is a well-known reaction that can be exploited in specific synthetic strategies, such as the synthesis of "difficult" or cyclic peptides via depsipeptide intermediates. rsc.orgresearchgate.net

N-Acyl Urea (B33335) Formation : When using carbodiimides as activating agents, an O-to-N acyl migration can occur within the activated amino acid intermediate, leading to the formation of a stable N-acyl urea. This byproduct is unreactive and terminates the peptide chain. bachem.com While this compound is a pre-activated ester and does not require a carbodiimide (B86325) for coupling, this type of rearrangement is a known pathway for activated amino acid derivatives. bachem.com

The pentafluorophenyl (Pfp) ester of this compound is a highly activated carboxyl group, designed for efficient and rapid reaction with the N-terminal amine of the growing peptide chain. chempep.comgoogle.com This high reactivity, however, also renders the Pfp ester susceptible to nucleophilic attack by other species present in the reaction environment, namely water (hydrolysis) and any alcohol-based solvents (alcoholysis).

Hydrolysis : The presence of residual water in solvents like DMF or NMP can lead to the hydrolysis of the Pfp ester back to its corresponding carboxylic acid, Fmoc-His(Boc)-OH. This deactivates the amino acid building block, preventing it from participating in the coupling reaction and resulting in deletion sequences where the histidine residue is missing.

Alcoholysis : If alcohols are present, either as a solvent component or as an additive, they can react with the Pfp ester to form a different, typically less reactive, ester. This transesterification also represents a loss of the activated building block.

The stability of active esters is a crucial factor in achieving high coupling efficiency. While Pfp esters are among the most reactive esters used in SPPS, this reactivity implies a limited stability in the presence of competing nucleophiles. google.com The basic conditions used for Fmoc deprotection, typically involving piperidine, are generally applied after the coupling step is complete. However, any prolonged exposure of the unreacted this compound to the basic and potentially wet conditions of the resin bed prior to coupling can exacerbate its decomposition via hydrolysis. Studies on the hydrolysis of other amino acid esters in the presence of bases required for Fmoc-based synthesis have highlighted the incompatibility and the need for carefully controlled, anhydrous conditions to preserve the integrity of the ester linkage. mdpi.com Therefore, rigorous drying of solvents and prompt execution of the coupling step after addition of the activated amino acid are essential to minimize byproduct formation from hydrolysis and alcoholysis.

Applications of Fmoc His Boc Opfp in Advanced Peptide Synthesis and Functionalization Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu strategy is a dominant methodology in modern solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions which minimize side reactions. americanpeptidesociety.org Fmoc-His(Boc)-OPfp integrates seamlessly into these protocols, offering distinct advantages, particularly in the incorporation of histidine residues, which are prone to racemization. americanpeptidesociety.orgamazonaws.com

The pentafluorophenyl (Pfp) ester is a highly reactive activating group that facilitates efficient amide bond formation. bachem.com This high reactivity makes this compound suitable for both automated and manual SPPS setups, where rapid and complete coupling reactions are essential for high-yield synthesis. bachem.com The use of pre-activated OPfp esters can reduce the risk of racemization that might occur during in-situ activation steps, especially in challenging coupling scenarios. bachem.com

Research comparing Fmoc-His(Boc)-OH with the more traditional Fmoc-His(Trt)-OH in microwave-assisted SPPS highlights the efficiency of the Boc-protected derivative. In the synthesis of Liraglutide, which has an N-terminal histidine, using Fmoc-His(Boc)-OH at elevated temperatures significantly reduced epimerization compared to the Trt-protected counterpart. amazonaws.com For instance, coupling at 50°C for 10 minutes with Fmoc-His(Trt)-OH resulted in 6.8% of the undesired D-isomer, whereas Fmoc-His(Boc)-OH produced only 0.18%. amazonaws.com Even at a higher temperature of 90°C, the epimerization with the Boc-protected version was only 0.81%, demonstrating its superior stability against racemization. amazonaws.com This stability is attributed to the electron-withdrawing nature of the urethane-based Boc group, which reduces the basicity of the imidazole (B134444) nitrogen, thereby suppressing the intramolecularly catalyzed epimerization. amazonaws.com

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |

|---|---|---|

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.80% |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% |

| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% |

| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% |

The synthesis of complex peptides, particularly those rich in histidine, presents significant challenges, including aggregation and racemization. The use of Fmoc-His(Boc)-OH and its activated esters like the OPfp derivative has proven beneficial in these contexts. amazonaws.compeptide.com The reduced tendency for racemization is a critical factor for ensuring the enantiomeric purity and, consequently, the biological activity of the final peptide. amazonaws.com

In the synthesis of homochiral peptides containing alternating arginine and histidine residues, such as (HR)4 and (HR)5, Fmoc-His(Boc)-OH was successfully employed in a standard Fmoc/tBu solid-phase synthesis protocol. mdpi.com This demonstrates its utility in constructing repetitive and potentially complex sequences where maintaining chiral integrity at each histidine incorporation step is paramount. The Boc protection on the imidazole ring effectively suppresses side reactions and epimerization, leading to higher purity of the crude peptide. peptide.commdpi.com

The orthogonal protection scheme of this compound ensures its compatibility with a wide array of resins and linkers used in Fmoc-SPPS. americanpeptidesociety.orgiris-biotech.de The Nα-Fmoc group is removed with a base (commonly piperidine), while the N(im)-Boc group and many common side-chain protecting groups (like tBu, OtBu, Trt) are removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA). americanpeptidesociety.org

This compatibility extends to various solid supports:

Wang Resin: Used for synthesizing C-terminal peptide acids, cleavage is performed with a high concentration of TFA. mdpi.com

Rink Amide Resin: Employed for the synthesis of peptide amides, it also requires strong acid for cleavage. thermofisher.comresearchgate.net

2-Chlorotrityl Chloride Resin: This highly acid-sensitive resin allows for the cleavage of the peptide with side-chain protection intact, using dilute acid solutions. mdpi.comsigmaaldrich.com The use of Fmoc-His(Boc)-OH has been documented with this resin, indicating the stability of the Boc group under these mild cleavage conditions. mdpi.com

PEG-based Resins (e.g., NovaSyn® TGT): These resins offer improved swelling properties and are compatible with both batch and continuous flow synthesis, fitting well within the standard Fmoc/tBu strategy for which this compound is designed. sigmaaldrich-jp.com

The stability of the Boc protecting group on the histidine imidazole to the basic conditions of Fmoc deprotection is a key feature that allows its use across these different platforms. amazonaws.com

Application in the Synthesis of Complex and Histidine-Rich Peptides [2, 4, 12]

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase synthesis remains important, especially for the large-scale production of peptides and the synthesis of protected peptide fragments for convergent strategies.

Convergent synthesis, where protected peptide fragments are synthesized separately and then coupled together, is an efficient strategy for producing large peptides. nih.gov This approach often involves coupling a fragment with an activated C-terminus to a fragment with a free N-terminus.

Pentafluorophenyl esters are well-suited for this purpose as they are stable, often crystalline solids that can be purified and stored, yet are highly reactive for coupling. bachem.comnih.gov The methodology of using OPfp-activated amino acids or peptide fragments is transferable to solution-phase segment condensation. nih.gov For example, research on the synthesis of collagen-related tripeptides for segment condensation highlights the use of Fmoc-amino acid-OPfp derivatives to create peptide fragments in solution without the need for chromatographic purification. nih.gov Another study details the coupling of a Z-His(Boc)-OPfp derivative to a tetrapeptide in solution to form a pentapeptide, demonstrating the direct applicability of His-OPfp esters in fragment coupling. beilstein-journals.org Therefore, this compound is an ideal candidate for preparing N-terminally protected histidine-containing fragments that can be subsequently used in larger-scale convergent syntheses.

A primary advantage of using a well-defined, stable active ester like this compound in solution-phase synthesis is the potential for higher yields and purities, which simplifies purification—a major bottleneck in solution-phase methods. bachem.comnih.gov The ability to avoid in-situ activation, which can have its own side reactions, and instead use a purified, highly reactive building block is beneficial for process control and scalability.

The main challenge associated with histidine in any peptide synthesis is the risk of racemization. amazonaws.com As discussed, the Boc protection on the imidazole ring of this compound significantly mitigates this risk compared to other protecting groups like Trityl. amazonaws.com This is a crucial advantage for large-scale synthesis, where even small percentages of diastereomeric impurities can complicate purification and reduce the yield of the desired product. While specific studies focusing on the large-scale solution synthesis of peptides using this compound are not prevalent in the reviewed literature, the inherent properties of the compound—high reactivity, stability, and reduced racemization tendency—make it a theoretically superior choice for such applications.

Fragment Condensation and Segment Coupling Using this compound [4, 12]

Role in the Synthesis of Bioactive Peptides and Peptidomimetics (General Research Applications)

This compound serves as a critical building block in the Fmoc/tBu solid-phase synthesis of bioactive peptides and peptidomimetics. The histidine residue itself is crucial for the biological activity of many peptides, participating in enzyme catalysis, metal ion binding, and proton transfer. The use of a pre-activated OPfp ester ensures rapid and efficient coupling, while the Boc protecting group on the imidazole side chain helps maintain the chiral integrity of the histidine residue during the coupling step.

This derivative is instrumental in the synthesis of peptides intended for a range of research applications, including drug development and the investigation of protein-protein interactions. mdpi.com For instance, peptides containing histidine are developed as molecular transporters. Research into homochiral peptides composed of alternating arginine and histidine residues, synthesized using Fmoc-His(Boc)-OH as a precursor, highlights their potential in this area. acs.org Furthermore, the unique amphipathic properties that can be imparted by histidine have been leveraged to create peptidomimetics, such as cationic surfactants with antimicrobial properties, demonstrating the versatility of histidine-containing structures in biomedical research.

Case Studies in Incorporating Histidine in Peptide Research (Methodological Focus)

The incorporation of histidine into a growing peptide chain is a methodologically challenging step in SPPS, primarily due to the high risk of racemization. The imidazole nitrogen can act as an internal base, promoting the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical purity. researchgate.netnih.gov The choice of imidazole protecting group is therefore critical. Research has shown that Nτ-protection, as seen in the commonly used Fmoc-His(Trt)-OH, offers limited suppression of epimerization, especially under demanding coupling conditions like elevated temperatures. researchgate.netnih.gov In contrast, protecting groups on the Nπ-position, such as 4-methoxybenzyloxymethyl (MBom), or the use of the Boc group on the Nτ-position, have been developed to mitigate this problem. researchgate.netdoi.org

| Histidine Derivative | Coupling Conditions | D-His Isomer (%) | Reference |

|---|---|---|---|

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 7.8% | researchgate.net |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 0.3% | researchgate.net |

| Fmoc-His(Trt)-OH | Microwave, 90 °C | >16% | nih.gov |

| Fmoc-His(Boc)-OH | Microwave, 90 °C | 0.81% | nih.gov |

Case Study: Synthesis of Liraglutide A compelling case study is the synthesis of the GLP-1 receptor agonist Liraglutide, which has an N-terminal histidine. When the coupling was performed at 90 °C using microwave-assisted SPPS, the use of Fmoc-His(Trt)-OH resulted in over 16% of the undesired D-isomer. nih.gov Under the same conditions, substituting with Fmoc-His(Boc)-OH dramatically reduced epimerization to just 0.81%. nih.gov This demonstrates the superior performance of the Boc-protected derivative in maintaining enantiomeric purity under accelerated synthesis protocols. nih.gov

Case Study: Synthesis of Arginine-Histidine Peptides In the synthesis of linear peptides containing repeating histidine and arginine units, (HR)₄, Fmoc-His(Boc)-OH was successfully used in an Fmoc/tBu solid-phase protocol. acs.org The peptide was assembled on an H-Arg(Pbf)-2-chlorotrityl resin, with Fmoc-His(Boc)-OH and Fmoc-Arg(Pbf)-OH coupled alternatively using HBTU and DIPEA as activating agents. acs.org This work underscores the compatibility of Fmoc-His(Boc)-OH with standard coupling reagents to build complex, highly charged peptide sequences. acs.org

Synthesis of Histidine-Containing Scaffolds for Materials Science Research

Peptides synthesized using precursors like this compound are not limited to biological applications but are increasingly used as building blocks for advanced biomaterials. The histidine residue is particularly valuable in materials science due to its unique side chain, which can participate in multiple forms of non-covalent interactions to drive the self-assembly of peptides into ordered nanostructures. researchgate.net

The primary roles of histidine in materials science include:

Metal-Ion Coordination: The imidazole ring is an excellent ligand for various transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺). This property is widely exploited to cross-link peptide chains, forming stable hydrogels and other scaffolds with tunable mechanical properties. mdpi.comacs.org This coordination can induce self-assembly and is often reversible, allowing for the creation of "smart" materials that respond to the presence of metal ions. acs.orgru.nl

pH-Responsiveness: The imidazole ring has a pKa of approximately 6.0, meaning its protonation state can be easily modulated under physiologically relevant conditions. ru.nlnih.gov This allows for the design of materials that assemble or disassemble in response to changes in pH, a property useful for drug delivery and tissue engineering applications. nih.govrsc.org

Hydrogen Bonding and π-π Stacking: The imidazole ring can act as both a hydrogen bond donor and acceptor, and its aromatic nature facilitates π-π stacking interactions, both of which contribute to the stability and hierarchical organization of self-assembled peptide structures. researchgate.netnih.gov

These properties have enabled the creation of diverse histidine-containing materials. For example, peptide amphiphiles with di-histidine segments have been designed to self-assemble into nanofiber scaffolds that can chelate metal ions like Zn²⁺ and Mn²⁺, which in turn modulate the behavior of neuronal cells. Other research has focused on creating self-healing hydrogels where the reversible coordination of Zn²⁺ by histidine residues serves as a dynamic cross-linking mechanism, inspired by the properties of mussel byssal threads. acs.org

| Material Type | Role of Histidine | Potential Application | Reference |

|---|---|---|---|

| Self-healing Hydrogels | Reversible Zn²⁺ coordination for dynamic cross-linking | Tissue Engineering, Regenerative Medicine | acs.org |

| pH-Responsive Nanofibers | pH-dependent protonation controls assembly/disassembly | Drug Delivery | nih.gov |

| Metal-Chelating Nanofiber Scaffolds | Coordination of bioactive trace metals (Zn, Cu, Mn) | Modulation of Cell Behavior, Neuronal Differentiation | |

| Supramolecular Chiral Nanostructures | π-π stacking and hydrogen bonding control hierarchical assembly | Chiral Sensing, Biocompatible Materials |

Derivatization and Post-Synthetic Modification Methodologies

Peptides synthesized using this compound are ideal substrates for further chemical modification. The completed peptide chain, bearing a reactive histidine imidazole ring, can be subjected to a variety of post-synthetic modification (PSM) techniques. PSM allows for the introduction of functionalities not easily incorporated during standard SPPS, enabling the creation of sophisticated probes, conjugates, and peptidomimetics. researchgate.netacs.org The histidine residue is a particularly attractive target for modification due to the unique reactivity of its imidazole ring, which is distinct from the common amine and thiol nucleophiles of lysine (B10760008) and cysteine.

Recent advances have focused on developing chemoselective methods for histidine modification. These include radical-mediated C-H alkylation, which allows for the direct functionalization of the imidazole ring's carbon atoms, preserving the nitrogen atoms that are often crucial for biological function. Another powerful strategy is histidine-directed C–H functionalization, where the imidazole ring directs a metal catalyst to modify an adjacent amino acid residue, such as alanine, with high position selectivity. These methods expand the toolkit for tailoring the properties of histidine-containing peptides after their initial assembly. researchgate.net

Chemoselective Ligation Strategies with this compound as a Precursor

Fmoc-SPPS, the methodology for which this compound is designed, is highly compatible with the synthesis of peptide fragments for use in chemoselective ligation reactions. rsc.org These strategies allow for the assembly of smaller, purified peptide segments into larger proteins, overcoming the limitations of chain length and purity in direct SPPS.

The most common strategy is Native Chemical Ligation (NCL) , which involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov Peptide thioesters can be generated from resins after synthesis using an Fmoc-SPPS approach. nih.gov A peptide containing histidine, synthesized using this compound, can be readily incorporated into a fragment destined for NCL, allowing for the construction of large proteins with strategically placed histidine residues.

Other ligation methods can also be employed. For example, Oxime Ligation involves the reaction between a peptide containing an aminooxy group and another containing an aldehyde or ketone to form a stable oxime bond. nih.gov This provides a non-native, yet stable, linkage that can serve as a peptidomimetic bond. Peptides synthesized via Fmoc-SPPS can be functionalized on-resin or post-cleavage to incorporate the necessary reactive handles for these alternative ligation chemistries. nih.govrsc.org

Synthesis of Histidine-Based Probes and Conjugates for Research Applications

The unique coordination chemistry and nucleophilicity of the histidine side chain make it an excellent anchor point for the attachment of probes and functional molecules. Peptides containing histidine, synthesized with high fidelity using this compound, can be converted into a wide array of research tools. mdpi.com

A prominent application is the creation of peptide-metal complex conjugates . These conjugates are used for various purposes, including catalysis and as imaging agents. A notable example is the development of photo-caged peptides, where a ruthenium(II) bipyridyl complex is coordinated to a histidine residue. This creates a peptide whose activity is blocked until it is "uncaged" by irradiation with light, allowing for precise spatiotemporal control over biological processes.

Furthermore, the imidazole side chain can be used to conjugate with a variety of other molecules, including fluorophores and other reporter groups. These labeled peptides are invaluable for studying protein interactions, cellular uptake, and other biological phenomena. The ability to selectively modify histidine opens up avenues for creating complex bioconjugates for both research and therapeutic purposes. mdpi.comacs.org

| Probe/Conjugate Type | Modification Strategy | Research Application | Reference |

|---|---|---|---|

| Photo-caged Peptides | Coordination of a Ru(II) complex to the histidine side chain | Spatio-temporal control of peptide activity | |

| Peptide-Metal Conjugates | Complexation with various metal ions (e.g., Pt(II)) | Biomarkers, Catalysis | |

| Fluorophore-Labeled Peptides | C-H functionalization or other covalent modification of histidine or adjacent residues | Imaging, Protein Interaction Studies | |

| Bioconjugates | Chemoselective modification of the imidazole ring | Probing protein function, Drug delivery | mdpi.comacs.org |

Analytical and Spectroscopic Methodologies for Research on Fmoc His Boc Opfp

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of Fmoc-His(Boc)-OPfp, serving to separate the compound from impurities, starting materials, and byproducts. These techniques are invaluable for both final product quality control and real-time monitoring of synthesis and coupling reactions. evitachem.com

HPLC is the gold standard for assessing the purity of amino acid derivatives used in peptide synthesis. evitachem.com Its high resolution and sensitivity allow for the accurate quantification of the main component and the detection of trace impurities. For a multifaceted compound like this compound, specific HPLC methods are developed to ensure chemical and stereochemical purity.

Reversed-Phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of this compound. The nonpolar nature of the Fmoc and Boc protecting groups, along with the pentafluorophenyl ester, makes the compound well-suited for retention on a nonpolar stationary phase, such as C18.

The method typically involves a gradient elution system, where the mobile phase composition is varied over time to effectively separate the target compound from both more polar and less polar impurities. A common mobile phase consists of an aqueous component (often containing a modifying agent like trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent, typically acetonitrile. rsc.org Detection is usually performed using a UV detector, as the fluorenyl (Fmoc) group has a strong chromophore, with characteristic absorbance maxima. Purity levels are expected to be high, often exceeding 98% for use in SPPS. chemimpex.comtcichemicals.com

Table 1: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 10% to 90% B over 20-30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 265 nm |

| Column Temp. | 25 °C |

The stereochemical integrity of the amino acid is paramount for the biological activity of the final peptide. Histidine is particularly susceptible to racemization during activation steps. amazonaws.com Therefore, determining the enantiomeric purity of this compound is crucial. Chiral HPLC is the preferred method for this analysis, offering high precision and sensitivity. phenomenex.com

This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the enantioseparation of a wide range of N-Fmoc protected amino acids. phenomenex.comwindows.net The separation is typically achieved under reversed-phase or normal-phase conditions. The goal is to achieve baseline resolution between the enantiomers, allowing for the quantification of the undesired D-isomer. windows.net For peptide synthesis, the enantiomeric excess (ee) is often required to be ≥99.8%. phenomenex.com

Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) |

| Mobile Phase | Isocratic mixture (e.g., n-Hexane/Isopropanol with TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound or its subsequent coupling reactions. rsc.orgucl.ac.uk By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate mobile phase, one can visualize the consumption of starting materials and the formation of the product. rsc.org

For instance, during the esterification of Fmoc-His(Boc)-OH with pentafluorophenol (B44920), TLC can track the disappearance of the starting acid and the appearance of the less polar OPfp ester product spot. The spots are visualized under UV light, which illuminates the Fmoc-containing compounds. Stains can also be used for compounds lacking a UV chromophore. While not a quantitative technique, TLC provides essential real-time information for determining reaction completion. google.com

Table 3: Representative TLC System for Monitoring Fmoc-Amino Acid Reactions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Ethyl Acetate (B1210297)/Hexanes, Dichloromethane (B109758)/Methanol) |

| Visualization | UV lamp (254 nm), Potassium Permanganate stain, or Ninhydrin stain (for free amines) |

High-Performance Liquid Chromatography (HPLC) Method Development for Analysis [2, 4, 9, 23, 24]

Reversed-Phase HPLC for Purity and Identity Verification

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. These techniques probe the molecular framework at the atomic level, verifying the presence and connectivity of all functional groups.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's structure. ucl.ac.uk

¹H NMR: Proton NMR confirms the presence of all hydrogen-containing components. Characteristic signals would be expected for the aromatic protons of the Fmoc and pentafluorophenyl groups, the imidazole (B134444) ring protons of histidine, the methine and methylene (B1212753) protons of the Fmoc and histidine backbone, and the singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

¹⁹F NMR: Given the five fluorine atoms in the pentafluorophenyl (OPfp) ester, ¹⁹F NMR is a particularly useful and highly sensitive technique for characterizing this compound. magritek.com The spectrum would typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the C₆F₅ ring, confirming the successful installation of the activating group. magritek.comcore.ac.uk The high natural abundance and sensitivity of the ¹⁹F nucleus make this a robust method for verification. magritek.com

Table 4: Predicted ¹H and ¹⁹F NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Fmoc (aromatic & aliphatic) | ~7.2-7.8 (8H), ~4.2-4.5 (3H) |

| Histidine (imidazole & backbone) | ~7.0-8.0 (2H), ~4.5-5.0 (1H, α-H), ~3.2 (2H, β-CH₂) | |

| Boc (tert-butyl) | ~1.5 (9H, singlet) | |

| ¹⁹F | OPfp (ortho-F) | ~-152 to -158 |

| OPfp (para-F) | ~-160 to -165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to confirm the presence of key functional groups within the this compound molecule. By identifying characteristic vibrational frequencies, researchers can verify the successful installation of the Nα-Fmoc, N-im-Boc, and C-terminal pentafluorophenyl ester moieties. The IR spectrum provides a molecular fingerprint, and specific bands confirm the compound's identity. For instance, in related peptide structures, bands around 3400-3180 cm⁻¹ correspond to N-H stretching, while strong absorptions near 1654 cm⁻¹ are indicative of amide C=O stretching google.com. The presence of the imidazole ring is confirmed by ring stretching vibrations, which are typically observed in the 1470-1440 cm⁻¹ region google.com.

The table below outlines the expected IR absorption regions for the principal functional groups in this compound.

| Functional Group | Moiety | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Urethane (B1682113) & Imidazole | Fmoc, Boc, His | 3400 - 3100 | N-H Stretch |

| Aromatic Rings | Fmoc, OPfp | 3100 - 3000 | Aromatic C-H Stretch |

| tert-Butyl | Boc | 2980 - 2960 | Aliphatic C-H Stretch |

| Pfp Ester Carbonyl | OPfp | ~1780 | C=O Stretch |

| Urethane Carbonyls | Fmoc, Boc | 1725 - 1680 | C=O Stretch |

| Imidazole & Fluorenyl | His, Fmoc | 1600 - 1440 | C=C Ring Stretch |

| Pentafluorophenyl | OPfp | 1520 - 1500 | C-F Stretch (asymmetric) |

| Ester & Urethane | OPfp, Fmoc, Boc | 1250 - 1050 | C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the definitive confirmation of the molecular weight of this compound, which has a calculated monoisotopic mass of approximately 643.6 g/mol nih.gov. It also provides insights into the compound's structure through analysis of its fragmentation patterns. Soft ionization techniques are particularly favored as they minimize premature fragmentation, allowing for clear observation of the molecular ion.

Electrospray ionization mass spectrometry (ESI-MS) is highly effective for analyzing protected amino acids like this compound. This technique is known for its soft ionization process, which typically yields the protonated molecular ion [M+H]⁺. In the case of this compound, the expected signal would appear at an m/z (mass-to-charge ratio) of approximately 644.6. This method is routinely used in quality control to validate the identity of the synthesized compound, as demonstrated with analogous protected amino acids like Fmoc-Lys(Boc)-OPfp, which shows a clear [M+H]⁺ peak . ESI-MS is a standard method for characterizing peptides and their precursors during synthesis core.ac.uk.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for analyzing protected peptides and their building blocks . In MALDI-TOF analysis, the sample is co-crystallized with a matrix, and upon laser irradiation, soft ionization occurs. For compounds like this compound, this often results in the observation of the protonated molecule [M+H]⁺ or, commonly, the sodium adduct [M+Na]⁺ . The expected m/z for the sodium adduct of this compound would be approximately 666.6. This technique is widely applied in the characterization of peptides synthesized using Fmoc-amino acid pentafluorophenyl esters and is crucial for verifying product purity after cleavage from the resin acs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Elemental Analysis for Compositional Verification in Academic Synthesis

Elemental analysis provides a fundamental check on the empirical formula of a synthesized compound, serving as a cornerstone of compositional verification in academic and research settings. This quantitative technique measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula, C₃₂H₂₆F₅N₃O₆. A close correlation between the found and calculated values provides strong evidence of the sample's purity and correct composition google.com.

The table below shows the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 32 | 384.352 | 59.73% |

| Hydrogen | H | 1.008 | 26 | 26.208 | 4.07% |

| Fluorine | F | 18.998 | 5 | 94.990 | 14.76% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 6.53% |

| Oxygen | O | 15.999 | 6 | 95.994 | 14.91% |

| Total | 643.565 | 100.00% |

Melting Point and Optical Rotation Measurements as Purity Indicators (Methodological Context)

Physical properties such as melting point and specific optical rotation are valuable indicators of compound purity. In a methodological context, these measurements are often used as part of a comprehensive quality control protocol for peptide building blocks.

A sharp and defined melting point range suggests a high degree of purity for a crystalline solid. Impurities typically depress and broaden the melting range. For analogous compounds, specific melting points have been reported; for example, Fmoc-His(Trt)-OPfp has a reported melting point of 97.0–100.0 °C ruifuchemical.com.

Optical rotation is a measure of a compound's ability to rotate plane-polarized light. As amino acid derivatives used in peptide synthesis are chiral, this measurement is critical for confirming the enantiomeric integrity of the material. A specific rotation value that deviates significantly from the established standard can indicate racemization or the presence of chiral impurities. For the related D-enantiomer, Fmoc-D-Orn(Boc)-OPfp, a specific rotation of [a]D25 = 9.7 ± 2° (c=1 in chloroform) has been recorded chemimpex.com. The value for the L-enantiomer of this compound would be expected to have a similar magnitude but the opposite sign. These physical constants are routinely included in the certificate of analysis for commercial-grade reagents.

Comparative Analysis with Other Activated Histidine Derivatives and Coupling Strategies in Research

Comparison with Benzotriazole-Based Esters (e.g., OBt, HOAt)

Benzotriazole-based active esters, particularly those derived from 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective and widely used in peptide synthesis. These are typically generated in situ by coupling reagents but can also be pre-formed.

Fmoc-His(Boc)-OPfp offers a shelf-stable, pre-activated alternative that does not require the in situ generation of the active ester. While OBt and OAt esters are highly reactive, their stability in solution can be limited. thieme-connect.de The reactivity of OPfp esters is comparable to OBt esters, especially when HOBt is used as an additive with the OPfp ester. chempep.com OAt esters, generated from reagents like HATU, are generally considered more reactive than OBt esters due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in HOAt. This makes them particularly effective for difficult couplings. However, the pre-activated nature of this compound provides convenience and can be advantageous in automated synthesis workflows. bachem.com

Evaluation Against In Situ Coupling Reagents (e.g., HBTU, HATU, PyBOP)

In situ coupling reagents, which activate the free carboxylic acid of the amino acid directly in the reaction vessel, are the most common approach in modern SPPS. sigmaaldrich.com Reagents like HBTU, HATU, and PyBOP are mainstays in this field.